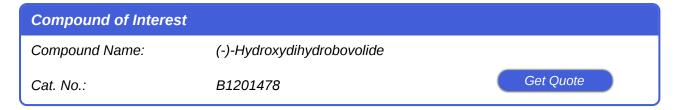


Independent Verification of NMR Spectral Data for (-)-Hydroxydihydrobovolide: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported Nuclear Magnetic Resonance (NMR) spectral data for the natural product **(-)-Hydroxydihydrobovolide**. The information presented here is intended to assist researchers in the verification and characterization of this compound.

Introduction

(-)-Hydroxydihydrobovolide is a butenolide natural product that has been isolated from plant sources such as Portulaca oleracea L.[1][2][3][4][5]. As with any natural product, independent verification of its structure and spectral properties is crucial for researchers working on its synthesis, biological activity, or use as a reference standard. This guide summarizes the originally reported ¹H and ¹³C NMR data and provides a framework for comparison with independently acquired data.

NMR Spectral Data Comparison

The following tables present the reported ¹H and ¹³C NMR spectral data for **(-)- Hydroxydihydrobovolide**, isolated from Portulaca oleracea. Researchers can use these tables to compare with their own experimental data.

Table 1: ¹H NMR Spectral Data of (-)-Hydroxydihydrobovolide (500 MHz, CDCl₃)



Position	Reported Chemical Shift (δ, ppm)	Reported Multiplicity	Reported Coupling Constant (J, Hz)	Experimental Chemical Shift (δ, ppm)
Data to he				

inserted from primary literature

Table 2: ¹³C NMR Spectral Data of (-)-Hydroxydihydrobovolide (125 MHz, CDCl₃)

Position	Reported Chemical Shift (δ, ppm)	Experimental Chemical Shift (δ, ppm)
Data to be inserted from primary literature		

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR data for **(-)- Hydroxydihydrobovolide**, based on standard methodologies for natural product characterization.

- 1. Sample Preparation:
- Accurately weigh approximately 1-5 mg of purified (-)-Hydroxydihydrobovolide.
- Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Data Acquisition:
- Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- ¹H NMR:



- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
- The residual solvent peak of CDCl₃ ($\delta \approx 7.26$ ppm) can be used for chemical shift referencing.

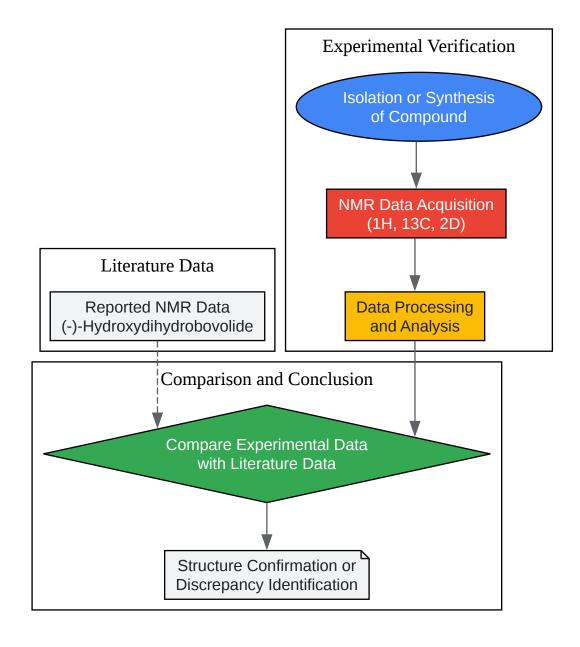
13C NMR:

- Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
- Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
- ∘ The solvent peak of CDCl₃ ($\delta \approx 77.16$ ppm) should be used for chemical shift referencing.
- 2D NMR (for structural confirmation):
 - Acquire COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to confirm proton-proton and proton-carbon connectivities.

Data Verification Workflow

The following diagram illustrates a typical workflow for the independent verification of the NMR spectral data of a natural product like **(-)-Hydroxydihydrobovolide**.





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NMR Data Verification Workflow for (-)-Hydroxydihydrobovolide.

Conclusion

This guide provides a structured approach for the independent verification of the NMR spectral data of **(-)-Hydroxydihydrobovolide**. By following the outlined experimental protocols and comparing the acquired data with the information presented in the tables, researchers can confidently confirm the identity and purity of their samples. Any significant discrepancies



between experimental and reported data may warrant further investigation into the compound's structure or the presence of impurities.

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